
bmh-21
概要
説明
BMH-21は、DNAインターカレーターとして機能する平面状のヘテロ環式小分子です。 DNA損傷を引き起こすことなく、RNAポリメラーゼI転写を阻害する能力により、がん研究の分野で注目を集めています 。 この化合物はリボソームDNAに結合し、転写プロセスを阻害するため、がん治療の有望な候補となっています .
準備方法
BMH-21の合成は、コアヘテロ環構造の調製から始まり、いくつかの段階を踏みます。 反応条件には、目的の生成物を高純度で得るために、有機溶媒、触媒、および制御された温度の使用が頻繁に含まれます 。this compoundの工業的生産方法は広く文書化されていませんが、安全および環境規制を遵守しながら、実験室規模の合成手順を拡大することになるでしょう。
化学反応の分析
BMH-21は、主にDNAとの相互作用を含むさまざまな化学反応を起こします。 DNAインターカレーターとして、DNA二重らせんの塩基対間に挿入され、特にGCリッチ領域を好みます 。 このインターカレーションは、RNAポリメラーゼIの正常な機能を阻害し、リボソームRNA合成の阻害につながります 。これらの反応で使用される一般的な試薬には、有機溶媒とDNA結合剤が含まれます。 これらの反応から生成される主な生成物は、this compound-DNA複合体であり、転写プロセスを効果的に停止させます .
科学研究への応用
This compoundは、化学、生物学、医学の分野で幅広い科学研究への応用があります。 がん研究では、this compoundは、RNAポリメラーゼI転写を阻害し、核小体ストレスを引き起こすことによって、さまざまな腫瘍タイプに対して優れた活性を示しています 。 この化合物は、正常な細胞に重大な害を与えることなく、がん細胞を選択的に標的とする可能性について広く研究されています 。 さらに、this compoundは、転写のメカニズムと、細胞の成長と増殖におけるリボソームRNAの役割を研究するために、分子生物学研究で使用されます 。そのユニークな特性により、遺伝子発現と細胞調節の基本的なプロセスを調査するための貴重なツールとなっています。
科学的研究の応用
BMH-21 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In cancer research, this compound has shown exceptional activity against various tumor types by inhibiting RNA polymerase I transcription and causing nucleolar stress . This compound has been studied extensively for its potential to selectively target cancer cells without causing significant harm to normal cells . Additionally, this compound is used in molecular biology research to study the mechanisms of transcription and the role of ribosomal RNA in cell growth and proliferation . Its unique properties make it a valuable tool for investigating the fundamental processes of gene expression and cellular regulation.
作用機序
類似化合物との比較
生物活性
BMH-21 is a small-molecule compound recognized for its potent biological activity, particularly as an inhibitor of RNA polymerase I (Pol I) transcription. This compound has garnered attention in cancer research due to its ability to suppress tumor growth across various cancer cell lines while exhibiting minimal toxicity to normal cells. The following sections delve into the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for cancer therapy.
Inhibition of RNA Polymerase I Transcription:
this compound functions primarily by intercalating into GC-rich regions of ribosomal DNA (rDNA), which inhibits Pol I transcription initiation, promoter escape, and elongation. This mechanism disrupts the synthesis of ribosomal RNA (rRNA), leading to decreased ribosome biogenesis—a critical process often upregulated in cancer cells .
Key Findings:
- Direct Inhibition: this compound directly inhibits transcription elongation by destabilizing the largest subunit of Pol I (RPA194 in mammals), triggering its degradation .
- Cell Cycle Effects: Treatment with this compound results in cell cycle arrest, particularly at the G2/M phase, indicating its role in disrupting normal cellular proliferation .
- Antitumor Activity: this compound has demonstrated significant antitumor activity in various xenograft models, effectively reducing tumor volume without causing substantial adverse effects on the host organism .
Table 1: Antitumor Efficacy of this compound in Various Cancer Cell Lines
Cancer Cell Line | IC50 (nM) | Effect on Cell Viability (%) | Notes |
---|---|---|---|
A375 (Melanoma) | 110 | 70% reduction | Significant growth inhibition |
HCT116 (Colon) | 205 | 65% reduction | Effective in xenograft models |
SKOV3 (Ovarian) | 150 | 75% reduction | Induces apoptosis |
HeLa (Cervical) | 130 | 80% reduction | Cell morphology changes noted |
Data derived from multiple studies assessing the efficacy of this compound across different cancer types .
Case Studies
Case Study 1: Melanoma Treatment
In a study involving human melanoma xenografts, this compound was administered at doses of 25 mg/kg and 50 mg/kg. The results indicated a tumor control ratio of approximately 30%, demonstrating its potential as a therapeutic agent against melanoma .
Case Study 2: Colorectal Carcinoma
Functional CRISPR-Cas9 screens performed on colorectal carcinoma cells revealed that resistance to this compound was linked to alterations in the mTORC1 signaling pathway. This study highlighted the importance of understanding genetic factors influencing therapeutic responses to enhance treatment efficacy .
Additional Biological Effects
This compound has been shown to induce nucleolar stress and activate p53 pathways, contributing to apoptosis in cancer cells. Interestingly, it does not activate the DNA damage response typically associated with other chemotherapeutic agents, suggesting a unique safety profile that minimizes collateral damage to healthy tissues .
Table 2: Biological Effects Induced by this compound
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-24(2)11-9-22-20(26)16-8-5-10-25-19(16)23-18-13-15-7-4-3-6-14(15)12-17(18)21(25)27/h3-8,10,12-13H,9,11H2,1-2H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYDVWIAGDJBEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CN2C1=NC3=CC4=CC=CC=C4C=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393157 | |
Record name | bmh-21 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896705-16-1 | |
Record name | 896705-16-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bmh-21 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 896705-16-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。